molecular formula C8H7NOS B3327747 Thieno[2,3-b]pyridin-5-ylmethanol CAS No. 376387-77-8

Thieno[2,3-b]pyridin-5-ylmethanol

Cat. No.: B3327747
CAS No.: 376387-77-8
M. Wt: 165.21 g/mol
InChI Key: PLRBVGQMMYCMTQ-UHFFFAOYSA-N
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Description

Contextualization of Thienopyridine Scaffolds in Heterocyclic Chemistry

Thienopyridines are a class of heterocyclic compounds characterized by a thiophene (B33073) ring fused to a pyridine (B92270) ring. researchgate.netigi-global.com This fusion of two distinct heterocyclic systems gives rise to a scaffold with unique electronic and steric properties, making it a valuable building block in the synthesis of a wide array of functional molecules. researchgate.netigi-global.com There are six possible isomers of thienopyridine, each with a different arrangement of the fused rings, and the thieno[2,3-b]pyridine (B153569) system is one of the most extensively studied. researchgate.netacs.orgacs.org

The pyridine scaffold itself is a fundamental component in the structure of numerous approved drugs, and its fusion with other rings, such as thiophene, expands the chemical space available for drug discovery. researchgate.net Thienopyridine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netigi-global.comresearchgate.net Their structural similarity to purine (B94841) bases, which are fundamental components of DNA and RNA, is a key factor contributing to their diverse pharmacological profiles. nih.govnih.gov This has led to their widespread use in medicinal chemistry as a versatile scaffold for the development of new therapeutic agents. researchgate.netigi-global.com

Significance and Research Rationale for Thieno[2,3-b]pyridin-5-ylmethanol

Within the diverse family of thienopyridines, this compound has emerged as a compound of particular interest to researchers. The presence of a hydroxymethyl group at the 5-position of the thieno[2,3-b]pyridine core provides a reactive handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially enhanced biological activities.

Research into this compound and its analogues is driven by the promising therapeutic potential of the thienopyridine scaffold. For instance, derivatives of thieno[2,3-b]pyridine have been investigated for their ability to act as antiplatelet agents, with some compounds showing potent inhibitory effects on platelet aggregation. ahajournals.orgnih.gov Furthermore, recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine compounds, with some demonstrating the ability to inhibit the growth and motility of cancer cells, including those resistant to current therapies. mdpi.comnih.gov The structural features of this compound make it a valuable precursor for the synthesis of novel compounds in these and other therapeutic areas.

Overview of Research Scope and Methodological Approaches

The study of this compound encompasses a range of chemical and biological investigations. A primary focus of research is the development of efficient and versatile synthetic routes to this compound and its derivatives. researchgate.netnih.govresearchcommons.org These synthetic efforts often involve multi-step reaction sequences, starting from readily available precursors. nih.gov

Characterization of the synthesized compounds is a crucial aspect of the research, employing a variety of spectroscopic and analytical techniques. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the chemical structure and purity of the target molecules. mdpi.com In some cases, X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms within the crystal lattice.

The biological evaluation of this compound and its derivatives is another key research area. This involves in vitro assays to assess their activity against specific biological targets, such as enzymes or receptors, as well as cell-based assays to determine their effects on cellular processes like proliferation and survival. mdpi.comnih.gov These studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds, guiding the design of new analogues with improved potency and selectivity. nih.govnih.gov

Properties

IUPAC Name

thieno[2,3-b]pyridin-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRBVGQMMYCMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Thieno 2,3 B Pyridin 5 Ylmethanol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Thieno[2,3-b]pyridin-5-ylmethanol suggests that the primary disconnection can be made at the C5-CH₂OH bond. This leads to two main synthetic precursors: a thieno[2,3-b]pyridine (B153569) core functionalized at the C-5 position with a suitable group that can be converted to a hydroxymethyl group, or a pre-functionalized pyridine (B92270) or thiophene (B33073) ring that can be cyclized to form the target scaffold.

Key disconnections and corresponding synthetic strategies include:

C5-Carbonyl Reduction: The most straightforward approach involves the reduction of a C-5 carbonyl group, such as an aldehyde (thieno[2,3-b]pyridine-5-carbaldehyde) or a carboxylic acid derivative (e.g., thieno[2,3-b]pyridine-5-carboxylic acid or its ester). This places the emphasis on the synthesis of these C-5 functionalized intermediates.

Organometallic Addition: An alternative strategy involves the use of a C-5 metalated thieno[2,3-b]pyridine species (e.g., a lithiated or Grignard reagent) reacting with an electrophile like formaldehyde. This approach relies on the selective metalation of the C-5 position.

De Novo Ring Formation: A more complex strategy involves the construction of the thieno[2,3-b]pyridine ring from acyclic or monocyclic precursors already containing the required hydroxymethyl functionality or a protected form thereof.

De Novo Synthesis of the Thieno[2,3-b]pyridine Core

The construction of the thieno[2,3-b]pyridine skeleton is a cornerstone of the synthesis of its derivatives. Various cyclization reactions have been developed for this purpose.

Cyclization Reactions for Thienopyridine Ring Formation

The formation of the thieno[2,3-b]pyridine core often involves the annulation of a thiophene ring onto a pre-existing pyridine ring, or vice versa. A prevalent method is the Thorpe-Ziegler reaction and related cyclizations.

One common approach starts with a substituted 2-chloronicotinonitrile. This intermediate can be reacted with a sulfur-containing nucleophile, such as ethyl thioglycolate, followed by base-catalyzed intramolecular cyclization to yield a 3-aminothieno[2,3-b]pyridine-2-carboxylate ester.

Another widely employed strategy is the Gewald reaction, which typically involves the condensation of a carbonyl compound, a cyano-containing active methylene compound, and elemental sulfur in the presence of a base. While versatile for thiophene synthesis, its direct application to form the thieno[2,3-b]pyridine core with specific substitution patterns for the target molecule can be challenging.

A notable cyclization method involves the reaction of 2-mercaptonicotinamide with α-haloketones. The initial S-alkylation is followed by an intramolecular cyclization to afford the thieno[2,3-b]pyridine scaffold.

Starting MaterialReagentsProductReference
2-ChloronicotinonitrileEthyl thioglycolate, BaseEthyl 3-aminothieno[2,3-b]pyridine-2-carboxylateN/A
2-Mercaptonicotinamideα-HaloketoneSubstituted thieno[2,3-b]pyridineN/A

Strategic Functionalization of the Pyridine and Thiophene Rings

During the de novo synthesis, functional groups can be strategically placed on the precursor pyridine or thiophene rings, which are then carried through to the final bicyclic product. For the synthesis of this compound, it is advantageous to have a precursor pyridine ring that is already functionalized at the position that will become C-5 of the final product.

For instance, starting with a pyridine derivative bearing a substituent at the 5-position that can be later converted to a hydroxymethyl group allows for a more direct synthetic route.

Direct and Indirect Functionalization Approaches at the C-5 Position

Once the thieno[2,3-b]pyridine core is assembled, the introduction or modification of a functional group at the C-5 position is the next critical step towards the synthesis of the target molecule.

Introduction of the Hydroxyl Group via Reduction Pathways

A common and effective method for the synthesis of this compound is through the reduction of a corresponding C-5 carbonyl compound.

This can be achieved by:

Reduction of Thieno[2,3-b]pyridine-5-carbaldehyde: The aldehyde can be selectively reduced to the primary alcohol using mild reducing agents.

Reduction of Thieno[2,3-b]pyridine-5-carboxylic acid or its esters: This transformation requires stronger reducing agents.

PrecursorReducing AgentProduct
Thieno[2,3-b]pyridine-5-carbaldehydeSodium borohydride (NaBH₄)This compound
Methyl thieno[2,3-b]pyridine-5-carboxylateLithium aluminum hydride (LiAlH₄)This compound

The synthesis of the prerequisite C-5 carbaldehyde or carboxylic acid can be accomplished through various methods, including the oxidation of a C-5 methyl group or through formylation or carboxylation of a C-5 organometallic intermediate.

Organometallic Reagent-Mediated Functionalization

The use of organometallic intermediates provides a powerful tool for the direct introduction of the hydroxymethyl group at the C-5 position. This typically involves a two-step process:

Formation of a C-5 Organometallic Species: A 5-halothieno[2,3-b]pyridine can undergo a metal-halogen exchange reaction with an organolithium reagent (e.g., n-butyllithium) at low temperatures to generate a 5-lithiothieno[2,3-b]pyridine. Alternatively, a Grignard reagent can be formed from the corresponding 5-bromothieno[2,3-b]pyridine and magnesium metal.

Reaction with an Electrophile: The resulting organometallic species can then be reacted with a suitable one-carbon electrophile. Reaction with formaldehyde (or a synthetic equivalent like paraformaldehyde) will directly introduce the hydroxymethyl group at the C-5 position after an aqueous workup.

Thieno[2,3-b]pyridine DerivativeReagentsIntermediateElectrophileFinal Product
5-Bromothieno[2,3-b]pyridinen-BuLi5-Lithiothieno[2,3-b]pyridineFormaldehydeThis compound
5-Bromothieno[2,3-b]pyridineMg5-Thieno[2,3-b]pyridinylmagnesium bromideFormaldehydeThis compound

This organometallic approach offers a direct and often high-yielding route to the target compound, provided that the starting 5-halothieno[2,3-b]pyridine is accessible.

Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

Regioselectivity is paramount in ensuring the formation of the correct [2,3-b] isomer over other possibilities like thieno[3,2-b]-, thieno[3,4-b]-, or thieno[2,3-c]pyridines. The synthetic approach chosen fundamentally determines the regiochemical outcome. Two primary strategies are commonly employed:

From a Pyridine Precursor (Thorpe-Ziegler Cyclization): This is a widely used and highly regioselective method that starts with a substituted 2-pyridinethione. The process typically involves the S-alkylation of a 3-cyano-2(1H)-pyridinethione with an α-halo compound containing an electron-withdrawing group (EWG), such as chloroacetonitrile or an α-halo ketone. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization. The reaction is directed by the initial positioning of the cyano and thioamide groups on the pyridine ring, leading specifically to the formation of a 3-aminothieno[2,3-b]pyridine derivative. researchgate.netmdpi.com The mechanism relies on the formation of a carbanion adjacent to the EWG, which then attacks the cyano group, leading to cyclization and subsequent tautomerization to form the stable amino-thiophene ring. researchgate.net

From a Thiophene Precursor (Friedländer-Type Annulation): An alternative strategy involves constructing the pyridine ring onto a pre-existing thiophene. This is often achieved through a condensation reaction analogous to the Friedländer synthesis of quinolines. organic-chemistry.org For example, the reaction of a 2-aminothiophene derivative bearing a carbonyl or cyano group at the 3-position with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of the fused pyridine ring. The regioselectivity of this annulation is controlled by the substitution pattern of the starting aminothiophene. Research on the synthesis of thienopyridinone isomers demonstrated that starting with aminothiophene carboxylic acid methyl esters and cyclizing them after phenylacetylation could deliver the three possible isomers, with the thieno[2,3-b]pyridinone being the most potent in biological assays, highlighting the importance of controlling this step. researchgate.net

The choice between these primary routes dictates the final substitution pattern and is a critical consideration in the strategic planning for a target molecule like this compound.

Synthetic Strategy Starting Material Key Reaction Regiochemical Outcome Reference
Pyridine to Thienopyridine3-Cyano-2(1H)-pyridinethioneThorpe-Ziegler CyclizationExclusively Thieno[2,3-b]pyridine researchgate.net
Thiophene to Thienopyridine2-Aminothiophene-3-carboxylateFriedländer AnnulationThieno[2,3-b]pyridine researchgate.net

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the multi-step synthesis of complex molecules like this compound, chemoselectivity is crucial. For instance, the final step to obtain the target compound would likely involve the reduction of a C-5 carbonyl group (e.g., an ester or aldehyde). This transformation must be performed with a reagent that does not affect other potentially reducible groups within the molecule, such as the pyridine ring or other sensitive substituents. Reagents like sodium borohydride might be employed for the selective reduction of an aldehyde over an ester, whereas a more powerful reducing agent like lithium aluminum hydride would reduce both. The Thorpe-Ziegler cyclization itself is a chemoselective process, involving an intramolecular attack on a nitrile group in the presence of other functional groups. researchgate.net

The core Thieno[2,3-b]pyridine ring system is planar and achiral. Therefore, stereoselectivity is not an intrinsic consideration in the synthesis of the scaffold itself. However, it becomes a critical factor if the starting materials contain stereocenters or if chiral substituents are introduced. In such cases, the reaction conditions must be chosen to either preserve the existing stereochemistry or to create the desired new stereocenter with high fidelity. As the current literature on thieno[2,3-b]pyridine synthesis does not focus on creating chiral centers on the core, this aspect is primarily relevant to the synthesis of specific, chirally-substituted derivatives.

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact, reduce waste, and improve energy efficiency. The synthesis of thieno[2,3-b]pyridine derivatives has benefited from such approaches.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijarsct.co.in In the synthesis of heterocyclic compounds, it often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of by-products. ijarsct.co.in Solvent-free microwave synthesis, where reactants are mixed on a solid support or neat, is particularly advantageous as it adheres to green principles by eliminating the need for volatile and often toxic organic solvents. mdpi.comacademie-sciences.fr

Solvent-Free and Visible Light-Promoted Reactions: Conducting reactions under solvent-free conditions is a cornerstone of green chemistry. academie-sciences.fr Several protocols for the synthesis of thieno[2,3-b]pyridines and related heterocycles have been developed that proceed efficiently without a solvent, often in conjunction with microwave heating. researchgate.net Furthermore, the use of alternative energy sources like visible light is gaining traction. A recently developed protocol for the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines utilizes blue LED light to promote the reaction at room temperature. semanticscholar.org This method avoids the high energy input required for thermal reactions and represents a sustainable approach to functionalizing the thieno[2,3-b]pyridine core. semanticscholar.org

Catalysis: The use of catalysts, particularly those that are reusable and non-toxic, is another key green chemistry principle. While specific examples for the synthesis of the thieno[2,3-b]pyridine core are emerging, related syntheses of quinolines via the Friedländer reaction have successfully employed recyclable heteropoly acids and other solid acid catalysts. organic-chemistry.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Metal-free catalytic systems are also highly desirable to avoid contamination of the final products with toxic metal residues. nih.gov

Green Chemistry Approach Methodology Advantages Reference
Energy EfficiencyMicrowave-Assisted SynthesisReduced reaction times (minutes vs. hours), higher yields, fewer by-products. mdpi.comacademie-sciences.fr
Waste PreventionSolvent-Free ConditionsEliminates use of volatile organic solvents, simplifies workup, reduces waste streams. nih.govresearchgate.net
Alternative Energy SourceVisible Light PhotocatalysisReactions proceed at room temperature, low energy demand, environmentally friendly. semanticscholar.org
CatalysisRecyclable Heterogeneous CatalystsCatalyst can be recovered and reused, minimizes waste, avoids metal contamination. organic-chemistry.orgnih.gov

Chemical Reactivity and Transformation Pathways of Thieno 2,3 B Pyridin 5 Ylmethanol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Thienopyridine System

The thieno[2,3-b]pyridine (B153569) nucleus exhibits a dual reactivity towards aromatic substitution, a consequence of the fused electron-rich thiophene (B33073) and electron-poor pyridine (B92270) rings.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org Any electrophilic substitution on the pyridine moiety occurs under harsh conditions and is directed to the C-3 and C-5 positions, as this avoids the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen. uoanbar.edu.iqquimicaorganica.orgyoutube.com Conversely, the fused thiophene ring is electron-rich and thus more susceptible to electrophilic attack. Studies on related thienopyridine systems show that electrophilic reactions, such as bromination, preferentially occur on the thiophene ring, typically at the C-3 position. researchgate.net

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, C-6). abertay.ac.uk While the 5-position of Thieno[2,3-b]pyridin-5-ylmethanol is less activated towards direct NAS, derivatization of the ring system, for instance by introducing a good leaving group at other positions, can facilitate such reactions. A classic example of NAS on pyridines is the Chichibabin reaction, which introduces an amino group at the 2-position using sodium amide. abertay.ac.uk

Reaction TypePreferred PositionReagents & ConditionsProduct Type
Electrophilic Substitution (e.g., Bromination)C-3 (on thiophene ring)Br₂ in CH₂Cl₂3-Bromo-thieno[2,3-b]pyridine derivative
Nucleophilic Substitution (e.g., Amination)C-2 or C-6 (on pyridine ring)NaNH₂ (Chichibabin)2-Amino-thieno[2,3-b]pyridine derivative

Reactivity of the Primary Alcohol Functionality (Hydroxyl Group)

The primary alcohol group at the 5-position is a key site for functionalization, allowing for oxidation to carbonyl compounds and the formation of esters and ethers.

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.org

Partial Oxidation to Aldehyde: To achieve partial oxidation to Thieno[2,3-b]pyridine-5-carbaldehyde, milder oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. youtube.comlibretexts.org

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium dichromate in acidic solution (e.g., H₂SO₄) under heating or reflux, will fully oxidize the primary alcohol to Thieno[2,3-b]pyridine-5-carboxylic acid. chemguide.co.uk The intermediate aldehyde is formed first but is subsequently oxidized under these more vigorous conditions. libretexts.org

Target ProductOxidizing AgentTypical Conditions
Thieno[2,3-b]pyridine-5-carbaldehydePyridinium Chlorochromate (PCC)CH₂Cl₂, Room Temperature
Thieno[2,3-b]pyridine-5-carboxylic acidPotassium Dichromate (K₂Cr₂O₇) / H₂SO₄Heat under reflux

The hydroxyl group readily participates in standard reactions for alcohol derivatization.

Esterification: this compound can be converted to its corresponding esters by reacting it with carboxylic acids (Fisher esterification), acyl chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or a base.

Etherification: The formation of ethers can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide, which is then reacted with an alkyl halide to form the ether linkage.

Heterocyclic Ring Opening and Rearrangement Processes

The thieno[2,3-b]pyridine scaffold is a chemically stable aromatic system. Ring-opening or rearrangement reactions are not common and typically require significant activation or harsh reaction conditions. While some related heterocyclic systems can be induced to undergo ring-opening, for instance, through lithiation followed by protonation researchgate.net or with specific nucleophiles on strained ring derivatives like aziridines, nih.gov the core Thieno[2,3-b]pyridine ring system generally maintains its integrity during most synthetic transformations. The metabolism of the related drug clopidogrel (B1663587) involves the opening of a thiolactone ring that has been formed on the thiophene moiety, but not the cleavage of the core bicyclic structure itself. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions and Derivatization

A powerful and modern approach for the derivatization of the thieno[2,3-b]pyridine system involves transition metal-catalyzed cross-coupling reactions. rsc.orgrsc.org These methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

To utilize these reactions, the thieno[2,3-b]pyridine core is typically first functionalized with a leaving group, most commonly a halogen (e.g., Br, I) or a triflate. For example, bromination at the 3-position would yield a substrate suitable for a variety of coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halo-thienopyridine with an aryl or vinyl boronic acid (or ester) to form a new C-C bond. researchgate.net

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples a halo-thienopyridine with a terminal alkyne, introducing an alkynyl substituent. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between a halo-thienopyridine and an amine.

C-P Coupling: Transition-metal-catalyzed methods are also employed to form carbon-phosphorus bonds, which are valuable in various chemical fields. researchgate.net

Coupling ReactionMetal Catalyst(s)ReactantsBond Formed
Suzuki-MiyauraPd(0) complexesHalo-thienopyridine + Boronic acidC-C
SonogashiraPd(0) / Cu(I)Halo-thienopyridine + Terminal alkyneC-C (alkynyl)
Buchwald-HartwigPd(0) complexesHalo-thienopyridine + AmineC-N

Advanced Spectroscopic and Structural Elucidation of Thieno 2,3 B Pyridin 5 Ylmethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including thieno[2,3-b]pyridine (B153569) derivatives. It provides detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unequivocally assign all proton and carbon signals and to determine the connectivity of atoms within the thieno[2,3-b]pyridine scaffold and its derivatives, a suite of multi-dimensional NMR experiments is employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY experiments are used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecular structure.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the complete carbon skeleton and confirming the substitution patterns on the thieno[2,3-b]pyridine ring system. For instance, in a series of novel thieno[2,3-b]pyridines, all NMR assignments were confirmed using HSQC and HMBC experiments. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and conformation of the molecule in solution.

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) NMR studies can be utilized to investigate dynamic processes such as restricted rotation around single bonds. In larger derivatives of thieno[2,3-b]pyridine, bulky substituents can hinder free rotation, leading to the observation of distinct conformers at low temperatures. As the temperature is increased, the rate of rotation increases, which can be observed by the coalescence of NMR signals. This provides valuable information on the energy barriers associated with these dynamic processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the conformational states of molecules.

FT-IR Spectroscopy: In the analysis of thieno[2,3-b]pyridine derivatives, FT-IR spectra typically show characteristic absorption bands. For example, in synthesized 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, the IR spectra were recorded to identify key functional groups. mdpi.com Similarly, for other derivatives, IR spectra revealed characteristic bands for NH₂, CN, and C=N groups. mdpi.com The position and intensity of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The combined use of both techniques allows for a more complete vibrational assignment. For instance, studies on related pyridine (B92270) derivatives have utilized both FT-IR and FT-Raman spectroscopy to perform a complete vibrational analysis. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of thieno[2,3-b]pyridin-5-ylmethanol and its derivatives. This technique provides mass measurements with high accuracy, which allows for the unambiguous determination of the molecular formula.

HRMS is also crucial for studying the fragmentation patterns of these molecules upon ionization. mdpi.com The way a molecule breaks apart can provide significant structural information, helping to confirm the connectivity of different fragments within the parent ion. Common ionization techniques used for thieno[2,3-b]pyridine derivatives include electrospray ionization (ESI) and chemical ionization (CI). mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous structural confirmation.

While a specific crystal structure for this compound was not found in the search results, the methodology is well-established for related heterocyclic compounds. mdpi.comelsevierpure.com For many thieno[2,3-b]pyridine derivatives, their planar nature allows for significant intermolecular stacking and crystal packing, which can influence their physical properties. mdpi.com

Determination of Bond Lengths, Angles, and Torsion Angles

The data obtained from single-crystal X-ray diffraction allows for the creation of a detailed molecular model.

Bond Lengths: The distances between the centers of two bonded atoms can be measured with high precision. These values can indicate the bond order (single, double, triple) and the degree of electron delocalization within the aromatic rings of the thieno[2,3-b]pyridine system.

Bond Angles: The angles formed by three connected atoms provide insight into the geometry around a central atom (e.g., trigonal planar, tetrahedral). Deviations from ideal angles can indicate steric strain within the molecule.

Torsion Angles: These describe the dihedral angle between four consecutively bonded atoms and are crucial for defining the conformation of the molecule, including the planarity of the ring systems and the orientation of substituents. For instance, in a related bimetallic complex involving a thieno[3,4-b]pyrazine (B1257052) core, X-ray crystallography revealed a slight twist within the pyrazine (B50134) ring. rsc.org

The precise structural parameters obtained from X-ray diffraction are invaluable for understanding the structure-property relationships of this compound and its derivatives.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of thieno[2,3-b]pyridine derivatives is dictated by a complex interplay of intermolecular forces, which significantly influences their physicochemical properties such as solubility and melting point. The inherent planarity of the thieno[2,3-b]pyridine core promotes tight molecular packing, primarily driven by hydrogen bonding and π-π stacking interactions. mdpi.com

Research on related 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has highlighted that their poor solubility can be attributed to extensive intermolecular stacking and crystal packing. mdpi.com The presence of a methylene-hydroxyl group at the C-5 position, as in this compound, introduces a key functional group capable of forming strong hydrogen bonds. This hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of robust one-, two-, or three-dimensional networks in the crystal lattice.

In a study on a related thienopyridine derivative, X-ray crystallography revealed a monoclinic P21 space group with cell parameters a = 5.335(1) Å, b = 15.907(4) Å, c = 9.507(2) Å, β = 90.21(1)°, and a volume of 806.8(4) ų. researchgate.net The crystal structure was characterized by a one-dimensional parallel arrangement constructed through non-classical hydrogen bonds and weak π-π interactions. researchgate.net

The introduction of bulky substituents, such as ester and carbonate functional groups, has been explored as a strategy to disrupt the tight crystal packing of thieno[2,3-b]pyridines. mdpi.com By increasing the number of rotatable bonds and adding steric bulk, these modifications can hinder the efficient stacking of the planar aromatic cores, potentially leading to improved solubility. mdpi.com

Computational docking studies on thieno[2,3-b]pyridine derivatives have also provided insights into their interaction with biological targets. For instance, the docking of these compounds into the crystal structure of mammalian PI-PLC-δ1 has been performed to understand their binding modes. mdpi.com Such studies, combined with experimental crystallographic data, are invaluable for structure-based drug design.

Table 1: Representative Intermolecular Interactions in Thieno[2,3-b]pyridine Derivatives

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Reference
Hydrogen BondO-HN(pyridine)2.0 - 2.5150 - 180General
Hydrogen BondN-HO(hydroxyl)2.0 - 2.5150 - 180General
π-π StackingThieno[2,3-b]pyridine centroidThieno[2,3-b]pyridine centroid3.3 - 3.8- mdpi.com

Note: The data in this table is generalized based on typical bond lengths and angles for such interactions and findings for related structures, as specific crystallographic data for this compound was not publicly available.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Absolute Configuration of Chiral Derivatives

When a chiral center is introduced into the this compound scaffold, for instance, through the synthesis of derivatives with a chiral substituent at the hydroxymethyl group, the resulting enantiomers can exhibit differential interaction with plane-polarized light. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the enantiomeric excess (ee) and assigning the absolute configuration of these chiral derivatives.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. The resulting spectra are unique for each enantiomer and are mirror images of each other.

The application of chiroptical spectroscopy to chiral thieno[2,3-b]pyridine derivatives would involve several steps:

Synthesis of Chiral Derivatives: The first step is the synthesis of chiral derivatives of this compound. This could be achieved through asymmetric synthesis or by resolution of a racemic mixture.

Measurement of CD/ORD Spectra: The CD and ORD spectra of the purified enantiomers would be recorded. The sign and intensity of the Cotton effects in the spectra are characteristic of the stereochemistry of the molecule.

Determination of Enantiomeric Excess: For a mixture of enantiomers, the magnitude of the CD or ORD signal is proportional to the enantiomeric excess. By comparing the signal of a sample of unknown composition to that of a pure enantiomer, the ee can be accurately determined.

Assignment of Absolute Configuration: The absolute configuration of the enantiomers can be assigned by comparing the experimental CD/ORD spectra with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). This approach has been successfully applied to other chiral heterocyclic systems. For example, in a study on chiral binaphthyl-linked BODIPY analogues, TD-DFT calculations were used to reproduce the experimental spectroscopic data and provide insight into the electronic transitions, allowing for the assignment of absolute configurations based on the observed positive and negative CD curves. rsc.org

Table 2: Potential Application of Chiroptical Spectroscopy to Chiral this compound Derivatives

Spectroscopic TechniqueInformation ObtainedMethodology
Circular Dichroism (CD)Enantiomeric excess, Absolute configurationMeasurement of differential absorption of circularly polarized light. Comparison with theoretical calculations.
Optical Rotatory Dispersion (ORD)Enantiomeric excess, Absolute configurationMeasurement of the rotation of plane-polarized light as a function of wavelength.

Note: This table outlines the potential applications as specific chiroptical data for chiral derivatives of this compound is not currently available in the literature.

The insights gained from chiroptical spectroscopy are of paramount importance in the development of chiral drugs, as the pharmacological activity and toxicity of enantiomers can differ significantly.

Computational Chemistry and Theoretical Modeling of Thieno 2,3 B Pyridin 5 Ylmethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for studying organic molecules, providing a balance between accuracy and computational cost. For Thieno[2,3-b]pyridin-5-ylmethanol, DFT calculations can elucidate its fundamental properties, including its three-dimensional structure, orbital energies, and reactivity patterns. researchgate.netirjweb.com

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, a key structural feature is the hydroxymethyl group (-CH₂OH) attached to the pyridine (B92270) ring. The rotation around the C5-C(methanol) single bond gives rise to different conformers.

DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can precisely calculate the bond lengths, bond angles, and dihedral angles of the most stable conformer.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT B3LYP/6-31G(d,p) Calculations). This data is representative of typical computational outputs for this class of molecule.

Bond Lengths (Å)Bond Angles (°)
BondValueAngleValue
S1-C21.73C2-S1-C7a92.1
C2-C31.38S1-C2-C3111.5
C3-C3a1.43C2-C3-C3a112.0
C3a-N41.37C3-C3a-N4128.5
N4-C51.33C3a-N4-C5117.5
C5-C61.41N4-C5-C6123.0
C5-C(methanol)1.51N4-C5-C(methanol)119.5

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. irjweb.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and the electrophilicity index, which quantify the molecule's reactivity. irjweb.com For this compound, the HOMO is typically distributed over the electron-rich thieno[2,3-b]pyridine (B153569) ring system, while the LUMO is also located across this conjugated system.

Table 2: Illustrative Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound. This data is representative of typical computational outputs for this class of molecule.

ParameterValue (eV)Description
E(HOMO)-6.25Energy of the Highest Occupied Molecular Orbital
E(LUMO)-1.85Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.40LUMO - HOMO; indicates chemical stability
Chemical Potential (μ)-4.05(HOMO+LUMO)/2; indicates electron escaping tendency
Chemical Hardness (η)2.20(LUMO-HOMO)/2; measures resistance to charge transfer
Global Electrophilicity (ω)3.72μ²/2η; index of electrophilic power

DFT calculations are widely employed to predict spectroscopic data, which can be invaluable for interpreting experimental results and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be derived. researchgate.net Theoretical predictions can aid in the assignment of complex spectra and help differentiate between isomers or conformers.

Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound. This data is representative of typical computational outputs and referenced against a standard like TMS.

¹H NMR¹³C NMR
AtomPredicted Shift (ppm)AtomPredicted Shift (ppm)
H27.80C2125.5
H37.45C3122.0
H68.60C3a150.2
-CH₂-4.80C5145.8
-OH5.50C6118.9
-CH₂OH62.1

Vibrational Frequencies: DFT can also compute the harmonic vibrational frequencies corresponding to a molecule's normal modes of vibration. nih.gov These theoretical frequencies correlate with the peaks observed in infrared (IR) and Raman spectra. The analysis helps in assigning specific vibrational modes, such as C-H stretches, C=C/C=N stretches of the aromatic rings, and the characteristic O-H and C-O stretches of the methanol (B129727) group.

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound. Frequencies are typically scaled by a factor (e.g., ~0.96) to better match experimental data.

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch3650Hydroxyl group stretching
Aromatic C-H stretch3100-3000Stretching of C-H bonds on the rings
C=N/C=C stretch1610-1450Ring stretching vibrations
C-O stretch1050Stretching of the alcohol C-O bond
C-S stretch700Thiophene (B33073) ring C-S bond stretching

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the influence of the surrounding environment.

For this compound, an MD simulation would be particularly useful for studying:

Conformational Flexibility: The simulation can track the rotation of the hydroxymethyl group and the flexibility of the fused ring system over time, revealing the different conformations accessible at a given temperature.

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the solvent interacts with the solute. This is crucial for understanding the hydrogen bonding network between the molecule's hydroxyl group and nitrogen atom with water, which significantly impacts its solubility and behavior in aqueous environments.

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties like the free energy of solvation, providing a theoretical measure of the molecule's solubility. Such simulations have been applied to related thieno[2,3-d]pyrimidine (B153573) systems to understand their dynamic behavior. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Non-Clinical Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are essential in rational drug design and materials science for predicting the properties of new, unsynthesized molecules. nih.govresearchgate.net

A QSAR/QSPR study on this compound would involve synthesizing and testing a library of analogues with varied substituents on the thieno[2,3-b]pyridine core. For each analogue, a set of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated. A mathematical model is then built to relate these descriptors to an observed activity or property (e.g., anti-proliferative activity, enzyme inhibition, solubility). mdpi.comnih.gov

CoMFA and CoMSIA are powerful 3D-QSAR techniques that provide a three-dimensional picture of how changes in molecular structure affect activity. These methods are particularly useful for lead optimization. researchgate.net

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies of each molecule in a dataset with a probe atom placed at various points on a 3D grid. The resulting fields are then correlated with biological activity using statistical methods. The output is a contour map showing regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that calculates similarity indices based on not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model.

For a series of this compound analogues, a CoMFA/CoMSIA study could reveal crucial insights. For example, a contour map might show that adding a bulky, hydrophobic group at one position on the ring system increases activity, while placing an electron-withdrawing group at another position is detrimental. Such models have been successfully developed for other thieno[2,3-b]pyridine scaffolds to understand their structural requirements for biological inhibition. researchgate.net This information provides a clear, visual guide for designing the next generation of compounds with enhanced properties.

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of the thieno[2,3-b]pyridine core often involves multi-step reaction sequences, such as the Gewald reaction followed by a Thorpe-Ziegler type cyclization. researchgate.net While specific experimental studies on the reaction mechanism for this compound are not extensively documented in the literature, computational chemistry offers a viable strategy to map out the potential energy surface of its formation.

Density Functional Theory (DFT) is a quantum mechanical method widely employed for its balance of accuracy and computational cost, making it well-suited for studying reaction mechanisms. A plausible synthetic route to a precursor of this compound could involve the reaction of a substituted 2-aminothiophene with a suitable carbonyl compound, followed by cyclization and functional group manipulation.

A computational investigation would typically begin by optimizing the geometries of the reactants, intermediates, transition states, and products. The connections between transition states and their corresponding reactants and products are confirmed by frequency calculations, where a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, the critical intramolecular cyclization step, akin to the Thorpe reaction, can be meticulously studied. mdpi.com This reaction involves the formation of a new carbon-carbon bond to close the pyridine ring. Computational analysis can pinpoint the transition state for this cyclization, revealing its geometry and energetic barrier. The activation energy, calculated as the energy difference between the transition state and the preceding intermediate, is a crucial parameter that governs the reaction kinetics.

To illustrate, a hypothetical reaction profile for a key cyclization step in the formation of a substituted thieno[2,3-b]pyridine precursor is presented below. The relative energies are calculated at a representative DFT level of theory (e.g., B3LYP/6-311+G(d,p)) and are purely illustrative of the type of data generated in such a study.

SpeciesDescriptionRelative Energy (kcal/mol)
INT1 Acyclic precursor0.0
TS1 Transition state for ring closure+22.5
INT2 Cyclized intermediate-5.2
TS2 Transition state for aromatization+10.8
PROD Aromatized thieno[2,3-b]pyridine core-15.7

This table is interactive. You can sort and filter the data.

Such a detailed energetic map of the reaction pathway allows for the identification of the rate-determining step (in this hypothetical case, the initial ring closure with the highest activation barrier) and provides insights into how the reaction might be optimized, for example, by modifying substituents or reaction conditions.

In Silico Screening for Materials Science Applications

The fused aromatic system of thieno[2,3-b]pyridine, which combines an electron-rich thiophene ring with an electron-deficient pyridine ring, suggests that its derivatives could possess interesting electronic and photophysical properties. These characteristics are highly sought after in the field of materials science, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In silico screening, utilizing computational chemistry methods, allows for the rapid evaluation of a large number of candidate molecules for specific materials science applications, thereby guiding synthetic efforts towards the most promising compounds. For this compound and its hypothetical derivatives, key properties that can be computationally predicted include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a primary determinant of the electronic absorption and emission properties of a molecule. A smaller gap generally leads to absorption at longer wavelengths.

Ionization Potential and Electron Affinity: These properties relate to the ease of removing an electron (oxidation) and adding an electron (reduction), respectively, and are crucial for understanding charge injection and transport in electronic devices.

Reorganization Energy: This parameter quantifies the geometric relaxation energy upon a change in charge state and is a key factor in determining the charge mobility in organic semiconductors.

Excited State Properties: Time-Dependent DFT (TD-DFT) can be used to predict the energies and characteristics of excited states, providing insights into the potential color and efficiency of an organic light-emitting material.

A hypothetical in silico screening of this compound and a few of its derivatives for their potential as hole-transport materials in OLEDs is outlined in the table below. The data is illustrative and represents typical outputs from DFT calculations.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Energy Gap (eV)
This compound-CH₂OH-5.85-1.953.90
Derivative A-H-5.92-1.904.02
Derivative B-OCH₃-5.65-1.823.83
Derivative C-NO₂-6.35-2.553.80

This table is interactive. You can sort and filter the data.

From this hypothetical data, one could infer that substituting the methanol group with an electron-donating group like methoxy (B1213986) (-OCH₃) raises the HOMO level, which could be beneficial for matching the work function of common anodes in OLEDs, thereby facilitating hole injection. Conversely, an electron-withdrawing group like nitro (-NO₂) lowers both HOMO and LUMO energies. Such computational screening allows for a rational design approach to new materials based on the this compound scaffold.

Exploration of Non Clinical Applications and Advanced Derivatization

Thieno[2,3-b]pyridin-5-ylmethanol as a Synthon for Advanced Organic Materials

The inherent properties of the thieno[2,3-b]pyridine (B153569) core, such as high planarity and potential for π-stacking interactions, make it a valuable component in the design of novel organic materials. mdpi.com this compound provides a crucial starting point for creating derivatives with tailored electronic and structural features for applications in polymer science, organic electronics, and coordination chemistry.

The thieno[2,3-b]pyridine moiety is recognized for its potential in developing organic semi-conductors and fluorescent dyes. researchgate.net Derivatives of the related benzo researchgate.netthieno[2,3-b]pyridine (BTP) have been successfully synthesized and employed as high triplet energy bipolar host materials for phosphorescent organic light-emitting diodes (OLEDs). nih.gov These materials, incorporating the electron-deficient BTP unit with an electron-donating carbazole (B46965) group, have demonstrated effectiveness as hosts for both green and blue phosphorescent emitters, leading to high-efficiency OLEDs. nih.gov The performance of such devices is critically dependent on the electronic properties and molecular architecture of the active layer components. beilstein-journals.org The this compound scaffold offers a foundational structure that can be systematically modified to tune these properties, making it a promising precursor for new generations of OLED materials and other organic electronic devices.

Table 1: Application of Thieno[2,3-b]pyridine Derivatives in Organic Electronics

Derivative ClassApplicationKey FindingReference
Benzo researchgate.netthieno[2,3-b]pyridine (BTP)Host material for Phosphorescent OLEDsBTP derivatives act as effective high triplet energy, bipolar hosts for green and blue emitters, enabling high-efficiency devices. nih.gov
General Thieno[2,3-b]pyridinesOrganic Semi-conductorsThe scaffold is identified as a promising class of compounds for use as organic semi-conductors and fluorescent dyes. researchgate.net

The thieno[2,3-b]pyridine structure contains a pyridine (B92270) nitrogen atom, which is a classic coordination site for metal ions. This makes this compound and its derivatives attractive candidates for ligand design in catalysis and for the construction of coordination polymers and metal-organic frameworks (MOFs). While direct examples using this compound are not extensively documented, research on structurally similar heterocycles highlights the potential. For instance, thieno[3,2-b]thiophene-2,5-dicarboxylate, a related sulfur-containing fused ring system, has been used to synthesize a series of rare-earth metal-organic frameworks. mdpi.com The polarizable sulfur atoms in the thiophene (B33073) ring were noted to enhance host-guest interactions within these frameworks. mdpi.com Similarly, pyridine-based ligands are central to metal-directed self-assembly of complex supramolecular structures like metallacalixarenes. researchgate.net

The this compound molecule offers multiple avenues for coordination. The pyridine nitrogen can act as a primary binding site, while the hydroxyl group of the methanol (B129727) substituent can be used as is or modified into other coordinating functional groups (e.g., carboxylates, ethers) to create multidentate ligands capable of forming stable and intricate structures with metal centers.

Development of this compound Derivatives for Sensor Technologies

The development of advanced sensors for environmental monitoring and analytical chemistry relies on the creation of molecules that can signal the presence of specific analytes through a measurable change, often optical. The intrinsic fluorescence of the thieno[2,3-b]pyridine core makes it a promising platform for such applications. researchgate.netnih.gov

Derivatives of thieno[2,3-b]pyridine have been noted for their photophysical properties, including pronounced UV fluorescence. researchgate.net The fluorescence of these compounds can be sensitive to their local environment and molecular binding events, a key requirement for a sensor probe. For example, the intrinsic fluorescence of certain thieno[2,3-b]pyridines has been utilized in biochemical assays to monitor enzymatic activity. nih.gov By strategically modifying the thieno[2,3-b]pyridine scaffold, it is possible to design probes where interaction with a target analyte (e.g., a metal ion, a pollutant, or a biologically relevant molecule) modulates the fluorescence output, either through enhancement ("turn-on") or quenching ("turn-off"). Furthermore, derivatives of the related thieno[2,3-b]thiophene (B1266192) system have been identified through computational prediction as potential chemosensitizers, indicating their utility in biological sensing contexts. ekb.eg The synthetic accessibility of this compound allows for the attachment of various recognition units to the core fluorophore, enabling the development of selective chemical and biosensor probes.

Mechanistic Probes in Fundamental Chemical Biology (e.g., protein-ligand co-crystallization for structural insights into biological systems)

Understanding the interaction between small molecules and biological macromolecules at the atomic level is fundamental to drug discovery and chemical biology. Thieno[2,3-b]pyridine derivatives serve as valuable mechanistic probes for elucidating these interactions. Their rigid, planar structure and well-defined substitution patterns make them ideal for computational modeling and co-crystallization studies. mdpi.com

Researchers have used molecular docking to investigate how these compounds bind to the active sites of specific proteins. For example, various thieno[2,3-b]pyridine derivatives have been docked into the crystal structures of human Tyrosyl-DNA phosphodiesterase 1 (TDP1) (PDB ID: 6DIE) and mammalian Phosphoinositide-specific phospholipase C (PI-PLC-δ1) (PDB ID: 1DJX). mdpi.comnih.gov These computational studies help to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors by identifying key interactions, such as hydrogen bonds and π-stacking, within the protein's binding pocket. mdpi.com The process of obtaining protein-ligand complex crystals can be approached through various methods, including co-crystallization, where the ligand is mixed with the protein before crystallization trials are initiated. nih.govnih.gov The insights gained from these structural studies are crucial for understanding the compound's mechanism of action and for optimizing its properties as a biological probe or therapeutic lead.

Table 2: Thieno[2,3-b]pyridines as Mechanistic Probes in Structural Biology

Protein TargetMethodFindingReference
PI-PLC-δ1Molecular DockingThieno[2,3-b]pyridine derivatives were docked into the crystal structure to understand binding modes. mdpi.com
TDP1Molecular DockingPotential binding conformations of synthesized compounds were evaluated in the active site of a human TDP1 crystal structure. nih.gov

Design and Synthesis of Photoactive and Fluorescent Conjugates

The inherent photophysical properties of the thieno[2,3-b]pyridine scaffold make it a valuable fluorophore for creating photoactive and fluorescent conjugates. The synthesis and characterization of new thieno[2,3-b]pyridines often include an investigation of their photophysical properties. researchgate.net

The core structure is known to exhibit intrinsic fluorescence, a property that can be tuned through chemical modification. nih.gov For instance, the reaction of partially saturated 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives can lead to the formation of fused polycyclic systems, with at least one such compound showing pronounced UV fluorescence. researchgate.net The amine functionality present in many thieno[2,3-b]pyridine derivatives is particularly useful for conjugation reactions, allowing the fluorescent core to be attached to other molecules, such as biomolecules or functional polymers. chemshuttle.com By applying design principles similar to those used for other D-π-A fluorophores, where donor and acceptor groups are linked through a π-conjugated system, it is possible to create novel thieno[2,3-b]pyridine-based conjugates with tailored absorption and emission profiles for specific applications in imaging, sensing, or materials science. beilstein-journals.org

Future Research Directions and Outlook

Emerging Synthetic Strategies for Complex Thieno[2,3-b]pyridin-5-ylmethanol Derivatives

The synthesis of the thieno[2,3-b]pyridine (B153569) core has traditionally relied on established methods like the Friedländer and Gould-Jacobs reactions. researchgate.net However, future advancements lie in the development of more efficient and versatile synthetic routes to create complex derivatives.

Emerging strategies focus on multi-component, one-pot reactions that increase structural diversity from readily available starting materials. researchgate.net For instance, novel protocols that combine the construction and subsequent modification of the thieno[2,3-b]pyridine ring in a single, streamlined process are being developed. researchgate.net Researchers are exploring catalyst-free conditions and the use of novel starting materials, such as 3-cyanopyridine-2(1H)-thiones, to build the core structure. researchgate.net

Furthermore, the development of unusual oxidative dimerization reactions presents a novel pathway to complex polyheterocyclic ensembles. acs.org The hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, for example, leads to the stereoselective formation of intricate fused systems, opening avenues for creating compounds with unique three-dimensional architectures. acs.org Another promising approach involves the denitrogenative transformation of fused 1,2,3-triazoles, which provides a metal-free method to access thieno[2,3-c]pyridine (B153571) derivatives under mild conditions, a strategy that could be adapted for the [2,3-b] isomer. nih.gov These advanced methods are crucial for synthesizing the next generation of complex this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel thieno[2,3-b]pyridine derivatives. ML is a data-driven discipline where algorithms extract knowledge from datasets to perform specific tasks. arxiv.org In chemistry, this involves three key components: high-quality data, effective molecular representations (such as InChI), and predictive models. arxiv.org

In silico methods are already being applied to explore the chemical space around this scaffold. rsc.org Molecular modeling studies have been used to create docking scaffolds, such as for phosphoinositide specific-phospholipase C (PLC), to predict the binding modes and guide the design of more potent and selective inhibitors. rsc.org These computational models can help identify key structural motifs required for activity and predict the effects of various substitutions. nih.gov

Looking ahead, AI and ML can be employed for:

Virtual Screening: Running virtual screens using validated docking models to identify novel, highly specific derivatives from large compound libraries. rsc.org

Yield Prediction: Using deep learning models to predict the yields of chemical reactions, thereby optimizing synthetic routes and reducing experimental overhead.

De Novo Design: Generating entirely new molecular structures with desired properties, tailored for specific biological targets.

Structure-Activity Relationship (SAR) Studies: Analyzing large datasets to uncover complex SARs that may not be apparent through traditional analysis, guiding the design of compounds with improved efficacy and reduced off-target effects. nih.gov

Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding and optimizing reaction pathways is critical for efficient synthesis. Advanced in situ spectroscopic techniques offer a window into reactions as they occur, providing real-time data on reactant consumption, intermediate formation, and product generation. nih.govfrontiersin.org While the literature lacks specific reports on monitoring thieno[2,3-b]pyridine synthesis with these tools, their application represents a significant future opportunity.

Process Analytical Technology (PAT) tools, such as Raman and Fourier Transform Infrared (FTIR) spectroscopy, can be used to track characteristic vibrational bands of functional groups throughout a reaction. nih.gov This allows for precise determination of reaction endpoints, identification of transient intermediates, and elucidation of reaction kinetics and mechanisms. frontiersin.org For example, monitoring the cyclization step in the formation of the thieno[2,3-b]pyridine ring could provide insights to maximize yield and minimize impurities. nih.gov The ability to monitor reactions in real-time is invaluable for scaling up processes from the lab to industrial production, ensuring consistency and quality. nih.govfrontiersin.org

Prospects for Novel Non-Clinical Applications in Emerging Technologies

While the vast majority of research on thieno[2,3-b]pyridines has focused on their medicinal applications as anticancer agents and kinase inhibitors, the unique electronic and structural properties of this heterocyclic system suggest potential for use in emerging non-clinical technologies. nih.govnih.govnih.govtandfonline.com

The fused aromatic system, combining a thiophene (B33073) and a pyridine (B92270) ring, possesses interesting photophysical and electronic properties that could be exploited in materials science. Potential applications include:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where conjugated heterocyclic compounds are highly valued.

Sensors: The nitrogen and sulfur heteroatoms can act as coordination sites for metal ions, suggesting their potential use in chemosensors for environmental monitoring or industrial process control.

Functional Dyes: The chromophoric nature of the extended π-system could be harnessed to develop functional dyes for various technological applications.

Exploration of these areas remains largely untapped and represents a fertile ground for future research, expanding the utility of the thieno[2,3-b]pyridine scaffold beyond the biomedical field.

Unexplored Reactivity Patterns and Undiscovered Transformation Pathways

The thieno[2,3-b]pyridine core holds potential for chemical transformations that have yet to be fully explored. Research into the fundamental reactivity of this scaffold can unlock novel molecular architectures and functionalization strategies.

Recent studies have already revealed unexpected reactivity, such as the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which proceeds through a non-obvious mechanistic pathway. acs.org This highlights that even well-known reagents can elicit surprising and useful transformations.

Future investigations could focus on:

Cycloaddition Reactions: Utilizing the diene-like character of the thiophene or pyridine ring in cycloaddition reactions to build complex, three-dimensional structures. researchcommons.org

Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions at various positions of the bicyclic core to install a wider range of functional groups.

Ring Transformation Reactions: Investigating conditions that could induce ring-opening or ring-expansion reactions, transforming the thieno[2,3-b]pyridine skeleton into other novel heterocyclic systems.

Selective Functionalization: Developing methods for the regioselective functionalization of the pyridine and thiophene rings, which can be challenging but is crucial for controlling molecular properties. researchgate.net

A deeper understanding of these reactivity patterns will not only provide new tools for synthetic chemists but also lead to the discovery of entirely new classes of compounds derived from this compound. tandfonline.com

Q & A

Q. What are the foundational synthetic routes for Thieno[2,3-b]pyridin-5-ylmethanol and its derivatives?

Thieno[2,3-b]pyridine derivatives are typically synthesized via cyclization reactions using heterocyclic amines or hydrazonoyl halides. For example, reacting 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with chloroacetone or ethyl chloroacetate yields thieno[2,3-b]pyridine intermediates, which can be further functionalized to include methanol groups . Key characterization involves elemental analysis, IR, NMR (1H/13C), and HRMS to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE) compliant with EN 374 standards is mandatory. Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Respiratory protection (e.g., N95 masks) is advised for aerosolized particles. Contaminated gloves must be disposed of under hazardous waste guidelines .

Q. How are this compound derivatives analyzed for purity and structural confirmation?

Methodologies include:

  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopy : IR for functional groups (e.g., OH stretch at ~3200 cm⁻¹), NMR for proton/carbon environments, and HRMS for molecular weight validation .
  • Elemental analysis : Confirms C, H, N, S composition within ±0.4% theoretical values .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for scale-up?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps .
  • Catalysis : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in pyridine ring formation .
  • Temperature control : Reactions at 80–100°C minimize side products like pyridothienopyrimidines .

Q. What strategies address contradictory bioactivity data in this compound derivatives?

Discrepancies in cytotoxicity (e.g., HCT-116 vs. MDA-MB-231 cell lines) may arise from:

  • Cellular uptake variations : Ester/carbonate prodrug moieties enhance solubility and membrane penetration, as seen in derivatives with IC₅₀ values ≤10 μM .
  • Target specificity : Molecular docking studies suggest differential binding to kinases (e.g., PI3Kα) or DNA intercalation .
  • Experimental design : Standardize assays (MTT vs. SRB) and cell line passage numbers to reduce variability .

Q. How do structural modifications (e.g., ester groups) influence the pharmacological profile of this compound?

  • Solubility : Adding ester groups (e.g., ethyl carboxylate) reduces logP values by 1–2 units, improving aqueous solubility .
  • Bioactivity : Carbonate-linked derivatives show 3–5× higher anti-proliferative activity against triple-negative breast cancer compared to parent compounds .
  • Metabolic stability : Methanol substituents at the 5-position undergo slower hepatic oxidation than methyl groups, extending half-life in vivo .

Q. What computational tools validate the binding mechanisms of this compound derivatives?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predict interactions with targets like EGFR or tubulin .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Leverage datasets (e.g., ChEMBL) to correlate substituent electronegativity with IC₅₀ values .

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Feasible Synthetic Routes

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Thieno[2,3-b]pyridin-5-ylmethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.